异麦芽糖基果糖苷

描述

Synthesis Analysis

The enzymatic synthesis of theanderose has been achieved with high yield and speed through a transfructosylation reaction catalyzed by levansucrase from Bacillus subtilis CECT 39. This process efficiently produces theanderose from isomaltose and sucrose, reaching concentrations up to 130.4 g L^-1 in just 1 hour at 37 °C. The synthesis is highly regiospecific, producing no detectable by-products, showcasing an efficient method for producing this oligosaccharide which could help expand its applications (Ruiz-Aceituno et al., 2017).

Molecular Structure Analysis

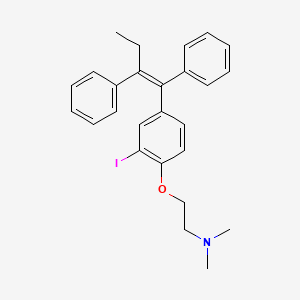

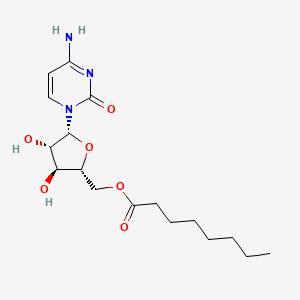

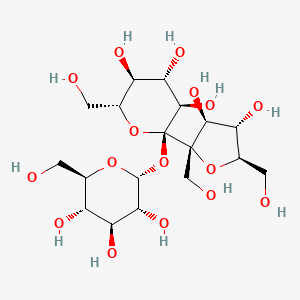

The molecular structure of theanderose is defined as α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranose. This structural characterization was determined through NMR analysis, which plays a crucial role in understanding its chemical behavior and potential applications (Ruiz-Aceituno et al., 2017).

科学研究应用

食品工业:甜味剂开发

Theanderose 作为一种甜味剂在食品工业中具有潜力,因为它是由葡萄糖和果糖组成的 。它的非还原糖性质使其在热和酸性条件下稳定,非常适合烘焙和饮料应用。 开发高效且经济有效的 Theanderose 生物合成程序有助于扩大其作为甜味剂的应用,特别是考虑到其低热量值和非致龋特性 .

生物医学应用:药物递送系统

研究表明,Theanderose 可用于创建新型药物递送系统。其寡糖结构可增强治疗化合物的稳定性并提高其生物利用度。 其酶促合成的区域特异性确保了高纯度,这对生物医学应用至关重要 .

农业领域:植物生长促进剂

异麦芽糖基果糖苷可以作为有益土壤微生物的碳源,促进植物生长。其结构使其能够被微生物缓慢利用,为植物提供持续的养分释放。 这种应用在有机农业中特别有价值,因为合成肥料的使用受到限制 .

化妆品行业:保湿剂

Theanderose 的吸湿性使其成为化妆品中极佳的保湿剂。 它可以帮助保持护肤配方中的水分,从而带来可以提供增强保湿和改善皮肤触感的產品 .

保健食品:益生元补充剂

由于其寡糖形式,Theanderose 可以用作益生元,选择性地刺激有益肠道细菌的生长。 这种应用对改善肠道健康和增强免疫系统具有意义 .

环境科学:可生物降解塑料

Theanderose 独特的糖结构可用于合成可生物降解的塑料。 作为一种可再生资源,它为传统的石油化工塑料提供了一种环保替代品,有助于减少对环境的影响 .

食品保存:抗菌剂

Theanderose 可能具有可用于食品保存的抗菌特性。 将其掺入包装材料中或作为直接添加剂可以帮助延长易腐产品的保质期,抑制腐败生物的生长 .

分析化学:色谱标准品

在分析化学中,Theanderose 可用作色谱标准品,用于识别和量化各种样品中的糖类。 其独特的结构允许进行精确的校准和准确的分析 .

作用机制

Target of Action

Isomaltosylfructoside, also known as Theanderose, is a non-reducing trisaccharide composed of glucose and fructose . It is produced as a minor acceptor product in reactions of alternansucrase . The primary targets of Isomaltosylfructoside are the enzymes involved in its synthesis, particularly glucansucrases . These enzymes synthesize α-D-glucans via glucosyl transfer from sucrose .

Mode of Action

Isomaltosylfructoside is synthesized in high yields by variants of glucansucrases engineered to contain a single point mutation at a key leucine residue involved in acceptor substrate binding . This interaction with its target enzymes results in the production of Isomaltosylfructoside .

Biochemical Pathways

The biochemical pathway involved in the production of Isomaltosylfructoside involves two main steps . The first step is the enzyme-catalyzed transfructosylation reaction using maltose and fructose as substrates . The second step involves isomaltosylation .

Pharmacokinetics

It is known that it has a high solubility and good thermal stability These properties could potentially impact its bioavailability

Result of Action

The result of the action of Isomaltosylfructoside is the production of a non-reducing trisaccharide that has a high solubility and good thermal stability . It can also be used as a substitute sweetener for diabetics .

Action Environment

The action of Isomaltosylfructoside is influenced by the environment in which it is produced. The enzymes involved in its synthesis, particularly glucansucrases, are produced by certain lactic acid bacteria . The yield of Isomaltosylfructoside can be influenced by factors such as the specific strain of bacteria used, the conditions under which they are grown, and the specific substrates provided for the enzymatic reactions .

生化分析

Biochemical Properties

Theanderose plays a significant role in biochemical reactions, particularly in the context of its synthesis and interaction with enzymes. The synthesis of theanderose is catalyzed by the enzyme levansucrase from Bacillus subtilis, which facilitates the transfructosylation reaction using sucrose as a donor and isomaltose as an acceptor . Theanderose interacts with various enzymes, including α-glucosidases from Metschnikowia species, which are known to produce a mixture of oligosaccharides, including theanderose, through hydrolytic activity on sucrose . These interactions highlight the importance of theanderose in enzymatic processes and its potential as a substrate for producing rare sugars.

Cellular Effects

Theanderose has been shown to influence cellular processes, particularly in the context of stress tolerance. In the moss Physcomitrella patens, the accumulation of theanderose is associated with the development of freezing tolerance . Theanderose enhances cellular freezing tolerance by accumulating in protonema cells, which is promoted by treatments such as cold acclimation and hyperosmotic solutes . This accumulation is closely linked to the expression of stress-related genes and the presence of the stress hormone abscisic acid, indicating that theanderose plays a crucial role in cellular stress responses.

Molecular Mechanism

At the molecular level, theanderose exerts its effects through specific binding interactions and enzymatic activities. Theanderose is synthesized through the transfructosylation reaction catalyzed by levansucrase, which involves the transfer of fructosyl units from sucrose to isomaltose . This reaction is highly regiospecific, resulting in the formation of theanderose without other detectable acceptor reaction products . Additionally, the accumulation of theanderose in moss cells is inhibited by cycloheximide, an inhibitor of nuclear-encoded protein synthesis, suggesting that theanderose’s effects are mediated through protein synthesis and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of theanderose have been observed to change over time. The enzymatic synthesis of theanderose is rapid, with maximum concentrations achieved within one hour at moderate temperatures . The stability and degradation of theanderose in laboratory conditions have not been extensively studied, but its accumulation in moss cells suggests that it remains stable under stress conditions . Long-term effects on cellular function, particularly in the context of stress tolerance, indicate that theanderose plays a sustained role in enhancing cellular resilience.

Metabolic Pathways

Theanderose is involved in metabolic pathways related to carbohydrate metabolism. The synthesis of theanderose through levansucrase-mediated transfructosylation highlights its role in the metabolism of sucrose and isomaltose . Theanderose may also influence metabolic flux and metabolite levels, particularly in the context of stress responses in plants. The interaction of theanderose with enzymes such as α-glucosidases further underscores its involvement in complex carbohydrate metabolism .

Transport and Distribution

The transport and distribution of theanderose within cells and tissues are crucial for its biological activity. In moss cells, theanderose accumulates in response to stress treatments, suggesting that it is actively transported and localized within specific cellular compartments . The precise transporters and binding proteins involved in theanderose’s distribution are not well-characterized, but its accumulation patterns indicate a regulated transport mechanism.

Subcellular Localization

The subcellular localization of theanderose is closely linked to its activity and function. In moss cells, theanderose accumulates in protonema cells, which are involved in stress tolerance

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(31-5)34-18(15(30)12(27)9(24)6(2-20)33-18)17(4-22)14(29)10(25)7(3-21)32-17/h5-16,19-30H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWESPNLLJKPBBH-JJNZJHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175558 | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21291-36-1 | |

| Record name | Isomaltosylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1229568.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)

![1-[(E)-(8-Quinolylimino)methyl]naphthalene-2-ol](/img/structure/B1229571.png)